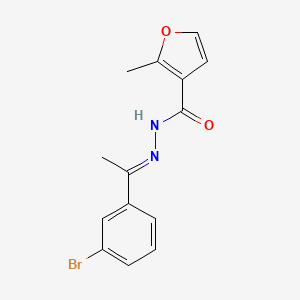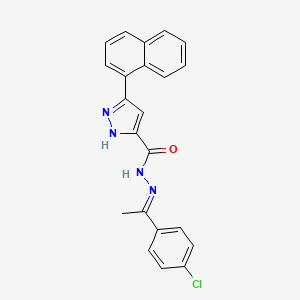
Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro- is an organic compound with a complex structure that includes a benzenamine core substituted with tert-butyl, hydroxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro- typically involves multiple steps:
Nitration: The introduction of nitro groups into the benzenamine ring is achieved through nitration reactions using concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure selective nitration at the 3 and 5 positions.
Substitution: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzenamine core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted benzenamine derivatives.
Substitution: Various substituted benzenamine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and hydroxy groups. It can also serve as a model compound for studying the effects of various substituents on the reactivity of benzenamine derivatives.
Medicine
Potential applications in medicine include the development of new drugs that exploit the unique reactivity of the nitro and hydroxy groups. These functional groups can be modified to enhance the biological activity of the compound.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Molecular Targets and Pathways
Enzymes: The compound can act as a substrate or inhibitor for enzymes that catalyze reactions involving nitro and hydroxy groups.
Receptors: It may interact with receptors that recognize aromatic amines, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(1,1-dimethylethyl)-2-iodo-: Similar structure but with an iodine substituent instead of nitro groups.
Benzenamine, N,N-dimethyl-: Lacks the tert-butyl and nitro groups, making it less reactive in certain types of reactions.
N-tert-Butyl-3,5-dimethylaniline: Similar structure but with methyl groups instead of nitro groups.
Uniqueness
Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro- is unique due to the presence of both nitro and hydroxy groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective reactions that are not possible with simpler benzenamine derivatives.
This detailed overview provides a comprehensive understanding of Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro-, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
883792-92-5 |
|---|---|
Molecular Formula |
C10H13N3O5 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
N-tert-butyl-N-(3,5-dinitrophenyl)hydroxylamine |
InChI |
InChI=1S/C10H13N3O5/c1-10(2,3)11(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6,14H,1-3H3 |
InChI Key |
RPZBVEGAKUDYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11992209.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11992219.png)


![3-Chloro-N-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-benzamide](/img/structure/B11992238.png)




![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11992284.png)
![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate](/img/structure/B11992299.png)

![9-Bromo-5-(3,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992308.png)

